molecular formula C14H9Cl2N3O2 B12077529 3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole CAS No. 680216-75-5

3-[(3-Chlorophenoxy)methyl]-5-(2-chloro-4-pyridyl)-1,2,4-oxadiazole

Cat. No.: B12077529
CAS No.: 680216-75-5
M. Wt: 322.1 g/mol
InChI Key: VJMKPLMVVUOOJA-UHFFFAOYSA-N
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Description

Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is a complex organic compound that belongs to the class of chloropyridines. This compound is characterized by the presence of a pyridine ring substituted with a chloro group at the 2-position and a 1,2,4-oxadiazole ring at the 4-position, which is further substituted with a 3-chlorophenoxy methyl group. This unique structure imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the chlorination of pyridine derivatives using reagents such as phosphorus oxychloride (POCl3) under solvent-free conditions . The 1,2,4-oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination reactions using POCl3 or other chlorinating agents. The process is typically carried out in sealed reactors to ensure safety and efficiency. The final product is purified through distillation or crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides, are commonly used in substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced biological or chemical properties .

Mechanism of Action

The mechanism of action of Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For example, the chloro and oxadiazole groups can interact with active sites of enzymes, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 2-chloro-4-[3-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-5-yl]- is unique due to the presence of both the chloro and oxadiazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

680216-75-5

Molecular Formula

C14H9Cl2N3O2

Molecular Weight

322.1 g/mol

IUPAC Name

3-[(3-chlorophenoxy)methyl]-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H9Cl2N3O2/c15-10-2-1-3-11(7-10)20-8-13-18-14(21-19-13)9-4-5-17-12(16)6-9/h1-7H,8H2

InChI Key

VJMKPLMVVUOOJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC2=NOC(=N2)C3=CC(=NC=C3)Cl

Origin of Product

United States

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